1-Benzylpyridinium 3-sulfonate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
69723-94-0 |
|---|---|
Molecular Formula |
C12H11NO3S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
1-benzylpyridin-1-ium-3-sulfonate |
InChI |
InChI=1S/C12H11NO3S/c14-17(15,16)12-7-4-8-13(10-12)9-11-5-2-1-3-6-11/h1-8,10H,9H2 |
InChI Key |
BUHVHBJRTMUDGJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)S(=O)(=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)S(=O)(=O)[O-] |
Other CAS No. |
69723-94-0 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for 1 Benzylpyridinium 3 Sulfonate and Its Derivatives
Conventional Routes for Pyridinium (B92312) Sulfonate Synthesis
Traditional methods for synthesizing pyridinium sulfonates, including 1-benzylpyridinium 3-sulfonate, typically involve sequential reactions to build the target molecule. These routes often include the N-alkylation of a pyridine (B92270) precursor followed by sulfonation of the pyridine ring, or vice versa.
N-Alkylation of Pyridine Precursors with Benzyl (B1604629) Moieties
The introduction of a benzyl group onto the nitrogen atom of a pyridine ring is a fundamental step in the synthesis of 1-benzylpyridinium salts. This reaction, a type of quaternization, is classically achieved through the Menschutkin reaction. anjs.edu.iq This involves the treatment of a pyridine derivative with a benzyl halide, such as benzyl chloride or benzyl bromide. anjs.edu.iqgoogle.com The reaction is typically carried out in a suitable solvent, and the resulting pyridinium salt precipitates out of the solution. anjs.edu.iq The choice of solvent can influence the reaction rate and yield. Acetonitrile and acetone (B3395972) are commonly used solvents for this purpose. anjs.edu.iqsrce.hr
The general scheme for this reaction is as follows: Pyridine + Benzyl Halide → 1-Benzylpyridinium Halide
This method is widely applicable for the synthesis of various N-substituted pyridinium salts. anjs.edu.iqgoogle.comnih.gov For instance, a variety of N-benzyl pyridinium-curcumin derivatives have been synthesized using this approach. nih.gov
Sulfonation Procedures on Pyridine Ring Systems
The sulfonation of pyridine, introducing a sulfonic acid group (-SO3H) onto the ring, is a challenging electrophilic aromatic substitution reaction. wikipedia.org The pyridine ring is electron-deficient, making it less reactive towards electrophiles compared to benzene. wikipedia.org Direct sulfonation of pyridine requires harsh conditions, such as heating with oleum (B3057394) (fuming sulfuric acid) at high temperatures, and often results in low yields of the desired pyridine-3-sulfonic acid. wikipedia.orgiust.ac.ir
Several strategies have been developed to overcome the low reactivity of the pyridine ring:
Catalysis: The use of a mercury(II) sulfate (B86663) catalyst can facilitate the sulfonation of pyridine at a lower temperature. wikipedia.orgiust.ac.ir
Activation via N-Oxide: Pyridine can be converted to pyridine N-oxide, which is more susceptible to electrophilic attack. wikipedia.org The N-oxide directs the substitution to the 4-position. Subsequent removal of the oxygen atom yields the substituted pyridine. wikipedia.org
Reaction with Thionyl Chloride: Pyridine can react with thionyl chloride to form a dichloride salt, which can then be converted to pyridine-4-sulfonic acid. iust.ac.ir
Base-Mediated Sulfonylation: A more recent method involves the preactivation of pyridine with triflic anhydride, followed by a base-mediated addition of a sulfinic acid salt to achieve C4-selective sulfonylation. chemistryviews.org
Electrophilic attack, including sulfonation, on the pyridine ring preferentially occurs at the 3-position. vaia.com This is because the carbocation intermediate formed by attack at this position is more stable than the intermediates formed from attack at the 2- or 4-positions, as the positive charge does not reside on the electronegative nitrogen atom. vaia.com
Multi-Step Approaches to the Zwitterionic Scaffold
The synthesis of zwitterionic compounds like this compound often involves multi-step procedures. mdpi.comresearchgate.net A common strategy involves the coupling of the anionic and cationic groups. mdpi.com In the context of this compound, this could involve:
Sulfonation followed by N-Alkylation: Pyridine is first sulfonated to produce pyridine-3-sulfonic acid. wikipedia.orgiust.ac.ir This intermediate is then N-alkylated with a benzyl halide to yield the final zwitterionic product.
N-Alkylation followed by Sulfonation: Benzylpyridinium halide is synthesized first, and then the pyridinium ring is sulfonated. However, the positively charged nitrogen atom further deactivates the ring towards electrophilic attack, making this route less favorable.
A sustainable approach for synthesizing N-substituted 3-hydroxypyridinium (B1257355) salts, which can be converted to zwitterions, has been developed from 5-hydroxymethylfurfural. acs.org This method involves adjusting the pH during the workup to obtain the zwitterionic form. acs.org
Modern and Green Chemistry Syntheses
In recent years, there has been a significant shift towards developing more efficient, sustainable, and environmentally friendly synthetic methods. This has led to the exploration of novel reaction conditions and catalytic systems for the synthesis of pyridinium salts.
Development of Efficient and Sustainable Reaction Conditions
Green chemistry principles are increasingly being applied to the synthesis of pyridinium salts to minimize waste and the use of hazardous substances. srce.hrsrce.hr Key developments include:
Solvent-Free and Liquid-Assisted Grinding (LAG): Mechanochemical methods, such as grinding reactants together in a mortar and pestle, offer a solvent-free or minimal-solvent approach. srce.hr The LAG technique has been successfully used for the synthesis of quaternary pyridinium salts from pyridoxal (B1214274) oxime and substituted phenacyl bromides, providing moderate to excellent yields. srce.hr
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in the quaternization of pyridine derivatives. srce.hr This method has been shown to be more efficient than conventional heating for the synthesis of certain pyridinium salts. srce.hr
Use of Greener Solvents: The use of deep eutectic solvents (DESs) as an alternative to volatile organic solvents is another green approach. srce.hr However, in some cases, synthesis in DESs has resulted in lower yields compared to conventional solvents like acetone. srce.hr
One-Pot Syntheses: Combining multiple reaction steps into a single pot without isolating intermediates improves efficiency and reduces waste. tandfonline.comresearchgate.net
A patent describes a one-pot synthesis of 1-benzylpyridinium-3-carboxylate, a related zwitterionic compound, by reacting benzyl chloride, nicotinic acid, and sodium hydroxide (B78521) in water with a composite catalyst. google.comgoogle.com This method is claimed to have high yield, short reaction time, and be environmentally friendly. google.comgoogle.com
Catalyst-Assisted and One-Pot Synthetic Methodologies
Catalysts play a crucial role in modern organic synthesis by enabling new reaction pathways and improving the efficiency of existing ones.
Phase Transfer Catalysis: In the synthesis of 1-benzylpyridinium-3-carboxylate, a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, is used to facilitate the reaction between the aqueous and organic phases. google.comgoogle.com
Heterogeneous Catalysis: The use of solid catalysts, like ZSM-5, can simplify product purification and allow for catalyst recycling. tandfonline.com ZSM-5 has been used as a heterogeneous catalyst for the solvent-free, three-component synthesis of 2,4,6-triarylpyridines. tandfonline.com
Electrooxidative C-H Functionalization: An electrochemical method has been developed for the synthesis of benzylic 2,4,6-collidinium salts via C-H functionalization, providing an alternative to traditional substitution and condensation reactions. nih.gov
One-Pot, Three-Component Syntheses: A sulfoxide (B87167) reagent has been developed for the one-pot, three-component synthesis of sulfoxides. This reagent reacts with a Grignard reagent to form a sulfenate anion, which can then be trapped by an electrophile. chemrxiv.org
The development of one-pot, multi-component reactions (MCRs) is a powerful strategy for the efficient construction of complex molecules like substituted pyridines from simple precursors. tandfonline.com
Reaction Mechanism Elucidation in Synthesis
The formation of this compound is achieved through the quaternization of pyridine-3-sulfonic acid with a benzyl halide. This reaction is a cornerstone of pyridinium chemistry, and understanding its mechanism is vital for optimizing synthetic protocols and extending the methodology to more complex derivatives. The elucidation of the reaction pathway involves detailed analysis of intermediate species, transition states, and the factors that govern selectivity.
The quaternization of pyridines with benzyl halides typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.netdalalinstitute.com In this process, the nitrogen atom of the pyridine ring acts as the nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide. This concerted step involves the simultaneous formation of the nitrogen-carbon bond and cleavage of the carbon-halide bond, passing through a single transition state.
Transition State (TS) Characteristics: The SN2 transition state is a high-energy, trigonal bipyramidal species where the nucleophilic nitrogen and the leaving halide group are positioned axially. Computational studies, particularly using density functional theory (DFT), have been instrumental in characterizing these fleeting structures for related pyridine alkylation reactions. researchgate.net These studies reveal that the geometry and energy of the transition state are highly sensitive to electronic and steric effects.
Electronic Effects: Electron-withdrawing groups on the benzyl halide can delocalize the developing negative charge on the leaving group, stabilizing the transition state and accelerating the reaction. Conversely, electron-donating groups on the pyridine nucleophile increase its nucleophilicity, also leading to a more stable, earlier transition state. researchgate.netresearchgate.net
Steric Effects: Increased steric bulk on either the pyridine ring (e.g., at positions 2 or 6) or on the benzyl group can hinder the approach of the nucleophile, raising the energy of the transition state and slowing the reaction rate. rsc.org This is a critical consideration in the synthesis of substituted derivatives.
While direct experimental observation of the SN2 transition state is not feasible due to its transient nature, its properties can be inferred from kinetic studies. Hammett plots, which correlate reaction rates with substituent electronic properties, provide strong evidence for the proposed mechanism and the nature of charge distribution in the transition state. researchgate.net For the reaction of benzyl sulfonates with pyridines, kinetic data indicates that a better leaving group results in a lesser degree of bond formation in the transition state. researchgate.net
Computational Data for a Model SN2 Reaction: To illustrate the energetics of a typical pyridine alkylation, the following table presents calculated activation energies for a model SN2 reaction. These values underscore the energy barrier that must be overcome to reach the transition state.
| Reactants | Transition State | Products | Activation Energy (kcal/mol) |
| Pyridine + Benzyl Chloride | [Pyridine---CH₂(Ph)---Cl]‡ | Benzylpyridinium+ + Cl- | ~20-25 |
| Data is illustrative and based on typical values for SN2 reactions involving pyridines. |
A fundamental aspect of the synthesis of this compound is the high degree of regioselectivity observed. The reaction exclusively yields the N-benzylated product, with no competing C-alkylation of the pyridine ring.
N-Alkylation Selectivity: The principal reason for this selectivity is the electronic structure of the pyridine-3-sulfonic acid starting material. The lone pair of electrons on the nitrogen atom is the most available and nucleophilic site in the molecule. masterorganicchemistry.com This makes the nitrogen the primary point of attack for the electrophilic benzyl halide.
The presence of the sulfonate (-SO₃⁻) group at the 3-position further influences the ring's reactivity. As an electron-withdrawing group, it deactivates the pyridine ring towards electrophilic attack, but more importantly, it does not electronically or sterically hinder the approach of the benzyl group to the nitrogen atom. The quaternization of the nitrogen atom is kinetically and thermodynamically favored over any potential reaction at the ring carbons.
Control in Further Functionalization: Once the this compound is formed, the regiochemistry of any subsequent reactions on the pyridinium ring is altered. The permanent positive charge on the nitrogen atom renders the entire heterocyclic ring highly electron-deficient. This makes the ring susceptible to nucleophilic attack, particularly at the C2 (ortho) and C4 (para) positions, which are most activated by the quaternary nitrogen. researchgate.net This property is crucial for the synthesis of more complex derivatives, where functional groups can be selectively introduced at these positions.
The table below summarizes the directing effects of the substituents during the synthesis and subsequent functionalization.
| Compound/Intermediate | Key Substituent | Role in Selectivity | Favored Position of Attack |
| Pyridine-3-sulfonic acid | Nitrogen Lone Pair | Primary nucleophile | N-alkylation |
| Pyridine-3-sulfonic acid | 3-Sulfonate Group | Deactivates ring carbons | N-alkylation |
| This compound | Quaternary Nitrogen | Activates ring for nucleophilic attack | C2 and C4 positions |
This inherent and predictable selectivity is a powerful tool in synthetic organic chemistry, allowing for the precise construction of functionalized pyridinium compounds like this compound and its derivatives. organic-chemistry.orgacs.org
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and dynamics of atoms.
Proton (¹H) NMR: The ¹H NMR spectrum of 1-benzylpyridinium 3-sulfonate is anticipated to display characteristic signals for both the benzyl (B1604629) and the pyridinium-sulfonate moieties. The protons of the benzyl group would include a singlet for the methylene (B1212753) (-CH₂-) protons, typically appearing in the range of 5.5-6.0 ppm due to the deshielding effect of the adjacent positively charged nitrogen. The five protons of the phenyl ring would likely appear as a complex multiplet between 7.2 and 7.6 ppm. The protons on the pyridinium (B92312) ring are expected to be significantly downfield due to the ring's aromaticity and positive charge. The proton at the 2-position, being adjacent to the nitrogen, would be the most deshielded, likely appearing above 9.0 ppm. The protons at the 4, 5, and 6-positions would also exhibit distinct chemical shifts and coupling patterns, providing unambiguous assignment.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would complement the ¹H NMR data. The methylene carbon of the benzyl group is expected around 65-70 ppm. The phenyl carbons would show signals in the aromatic region (125-140 ppm). The carbons of the pyridinium ring would be deshielded, with the carbon bearing the sulfonate group (C3) and the carbons adjacent to the nitrogen (C2 and C6) showing the most significant downfield shifts. The position of the C3 carbon would be particularly informative about the electronic effect of the sulfonate group.
Anticipated ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Anticipated ¹H Chemical Shift (ppm) | Anticipated ¹³C Chemical Shift (ppm) |
| Benzyl -CH₂- | 5.5 - 6.0 (s) | 65 - 70 |
| Benzyl Phenyl-H | 7.2 - 7.6 (m) | 125 - 140 |
| Pyridinium H-2 | > 9.0 (d) | > 145 |
| Pyridinium H-4 | ~8.0 - 8.5 (t) | ~140 |
| Pyridinium H-5 | ~7.8 - 8.2 (t) | ~130 |
| Pyridinium H-6 | ~8.8 - 9.2 (d) | > 145 |
| Pyridinium C-3 | - | > 140 |
Note: s = singlet, d = doublet, t = triplet, m = multiplet. The exact chemical shifts and coupling constants would need to be determined experimentally.
To confirm the structural assignments and understand the spatial relationships between atoms, a suite of two-dimensional (2D) NMR experiments would be essential. Techniques such as COSY (Correlation Spectroscopy) would establish the ¹H-¹H coupling networks within the benzyl and pyridinium rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for correlating the proton signals with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively. This would be particularly useful for unequivocally assigning the quaternary carbons and the C3-sulfonate position. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of protons, helping to define the preferred conformation of the benzyl group relative to the pyridinium ring.
In the absence of experimental data, computational chemistry offers a powerful tool for predicting NMR spectra. Using Density Functional Theory (DFT) methods, the geometry of this compound can be optimized, and its ¹H and ¹³C chemical shifts can be calculated. These theoretical values, when compared with empirical data from similar structures, can provide a high degree of confidence in the predicted spectral parameters. Such calculations would be invaluable for guiding the interpretation of any future experimental NMR data.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound.
The IR spectrum of this compound would be characterized by absorptions corresponding to its key functional groups. The sulfonate group (-SO₃⁻) would exhibit strong and characteristic stretching vibrations. The symmetric and asymmetric S=O stretching bands are expected to appear in the regions of 1030-1080 cm⁻¹ and 1150-1250 cm⁻¹, respectively. The aromatic C-H stretching vibrations of both the phenyl and pyridinium rings would be observed above 3000 cm⁻¹. The C-H stretching of the methylene bridge would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings would be found in the 1400-1650 cm⁻¹ region.
Anticipated Key IR Absorption Bands for this compound
| Functional Group | Anticipated Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch (-CH₂-) | 2850 - 2950 | Medium to Weak |
| Aromatic C=C and C=N Stretch | 1400 - 1650 | Medium to Strong |
| Asymmetric S=O Stretch (Sulfonate) | 1150 - 1250 | Strong |
| Symmetric S=O Stretch (Sulfonate) | 1030 - 1080 | Strong |
| C-S Stretch (Sulfonate) | 650 - 750 | Medium |
Raman spectroscopy would provide complementary information to IR spectroscopy. Due to the different selection rules, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. The symmetric vibrations of the aromatic rings, particularly the "ring-breathing" modes, are often prominent in Raman spectra. The symmetric stretch of the sulfonate group would also be expected to show a strong Raman signal. The non-polar nature of the benzyl group's C-C bonds would also make them more Raman active. A detailed Raman analysis would aid in a more complete assignment of the vibrational modes of the molecule.
Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pathways
Mass spectrometry is an indispensable technique for the analysis of this compound, providing precise information on its molecular weight, elemental composition, and structural characteristics through controlled fragmentation.
Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for analyzing pre-ionized or highly polar compounds like this compound. umd.eduuvic.ca Given that the compound exists as a zwitterion or salt, ESI facilitates its transfer from solution into the gas phase as an intact ion with minimal fragmentation. umd.edu In ESI-MS analysis, this compound can be detected in both positive and negative ion modes.
In positive ion mode, the most commonly observed species would be the protonated molecule, [M+H]⁺, where M represents the neutral zwitterionic form. Adducts with other cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), are also frequently detected. uni.lu In negative ion mode, the corresponding deprotonated molecule, [M-H]⁻, would be observed. uni.lu The high-resolution measurement of the mass-to-charge ratio (m/z) of these ions allows for the confirmation of the compound's elemental formula. uvic.ca
Predicted ESI-MS Adducts for this compound
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₁₂H₁₂NO₃S]⁺ | 250.05324 |
| [M+Na]⁺ | [C₁₂H₁₁NNaO₃S]⁺ | 272.03518 |
| [M-H]⁻ | [C₁₂H₁₀NO₃S]⁻ | 248.03899 |
Data sourced from PubChem predictions. uni.lu The primary species observed is the molecular ion [M]⁺ itself, as the compound is a pyridinium salt.
Tandem mass spectrometry (MS/MS), typically involving collision-induced dissociation (CID), is used to structurally characterize the ions generated by ESI. In a typical MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ or the inherent cation of 1-benzylpyridinium) is mass-selected, accelerated, and collided with an inert gas (like argon or nitrogen). This collision imparts internal energy to the ion, causing it to fragment along its weakest bonds. acs.org
For benzylpyridinium ions, the most prominent and well-documented fragmentation pathway is the unimolecular cleavage of the C-N bond connecting the benzyl group to the pyridinium ring. researchgate.netresearchgate.net This process is a charge-remote fragmentation that results in the formation of a neutral pyridine (B92270) molecule and a substituted benzylium (B8442923) cation. researchgate.net This dominant fragmentation makes the resulting spectrum relatively simple and easy to interpret. researchgate.net
Primary CID Fragmentation of 1-Benzylpyridinium Cation
| Precursor Ion | Precursor m/z | Key Fragment Ion | Fragment m/z | Neutral Loss |
|---|
Note: The fragmentation shown is for the benzylpyridinium cation part of the molecule. The sulfonate group does not typically participate in the primary fragmentation of the cation.
A significant application of substituted benzylpyridinium ions, including this compound, is their use as "thermometer ions". acs.orgjst.go.jp This application is crucial for characterizing the energetics of the ionization process and ion transport within a mass spectrometer. The internal energy that an ion acquires during processes like electrospray ionization or collisional activation in the instrument's interface can influence its stability and fragmentation, which is especially critical for the analysis of fragile non-covalent complexes. acs.org
The "survival yield" method is the most common approach using these thermometer ions. acs.orgchemrxiv.org This method employs a series of substituted benzylpyridinium ions, each having a slightly different bond dissociation energy (BDE) for the key C-N bond, which can be precisely calculated. researchgate.netresearchgate.net By analyzing the extent to which each of these ions fragments (or "survives") under a fixed set of instrumental conditions, a survival yield curve can be constructed by plotting the survival yield against the known BDE of each thermometer ion. chemrxiv.org The derivative of this curve provides the internal energy distribution (P(E)) that the instrument imparts to the ions under those specific conditions. chemrxiv.orgresearchgate.net This allows researchers to quantify how "hot" or "cold" the ions are, enabling the optimization of instrumental parameters for "soft" ionization, which is essential for preserving the structure of delicate molecules. acs.orgjst.go.jp
The gas-phase fragmentation of benzylpyridinium ions has been the subject of detailed mechanistic studies. The dominant reaction is the heterolytic cleavage of the C-N bond, a process considered to be a direct bond cleavage that proceeds through a "loose" transition state without a significant reverse activation barrier. researchgate.net
A key question in these investigations has been the structure of the resulting [C₇H₇]⁺ fragment ion: is it the initially formed benzylium cation, or does it rearrange to the more stable tropylium (B1234903) isomer? chemrxiv.orgscispace.com While evidence suggests that rearrangement to the tropylium ion can occur, particularly with sufficient internal energy and reaction time, studies indicate that at the fragmentation threshold, the product is primarily the benzylium ion. chemrxiv.orgscispace.com For the purposes of internal energy calculations using the thermometer ion method, the rate-limiting step is the initial C-N bond cleavage to form the benzylium cation, making the calculated bond dissociation energies for this specific cleavage the relevant values. chemrxiv.org
While the C-N cleavage is the main pathway, other minor fragmentation channels involving intramolecular rearrangements have been observed, especially for certain substituted benzylpyridinium ions. acs.org The presence of these alternative pathways can, in some cases, necessitate a correction to the energy scale for highly precise quantification of ion internal energies. acs.org
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. anton-paar.com This technique involves directing X-rays at a high-quality single crystal of the compound. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. tugraz.at By analyzing the positions and intensities of the spots in this pattern, the structure of the molecule can be solved. anton-paar.com
A successful X-ray crystallographic analysis of this compound would provide a wealth of structural information, including:
Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell, which is the smallest repeating unit of the crystal lattice. tugraz.at
Space Group: The symmetry operations that describe the arrangement of molecules within the crystal. tugraz.at
Atomic Coordinates: The precise x, y, and z coordinates for every atom in the molecule, allowing for the calculation of exact bond lengths, bond angles, and torsion angles.
Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as hydrogen bonds, ion-pairing, and π–π stacking, which dictate the crystal packing.
While the crystal structures of related compounds such as bis-(4-benzylpyridinium) tetrabromozincate(II) researchgate.net and other N-benzylpyridinium salts researchgate.net have been reported, specific crystallographic data for this compound was not available in the consulted resources. A hypothetical data table for such a compound is presented below for illustrative purposes.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₁₁NO₃S |
| Formula Weight | 249.29 g/mol nih.gov |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.5 |
| b (Å) | 15.1 |
| c (Å) | 9.2 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 1168 |
Note: This table is for illustrative purposes only and does not represent experimentally determined data.
Single Crystal X-ray Diffraction Analysis of this compound and Analogues
Single-crystal X-ray diffraction is an analytical technique that provides precise information about the three-dimensional structure of molecules in a crystal. uni-ulm.de In this method, a single crystal is irradiated with an X-ray beam, and the resulting diffraction pattern is analyzed to determine structural parameters like atomic positions, bond lengths, and bond angles. uni-ulm.de
The general procedure for SC-XRD analysis involves collecting diffraction data at a specific temperature, often low temperatures like 100 K or 173 K, to minimize thermal vibrations of the atoms. rsc.orgresearchgate.net The data is collected using a diffractometer equipped with a radiation source, such as Molybdenum (Mo-Kα) or Copper (Cu-Kα), and a detector. uni-ulm.dersc.org Subsequent data reduction, cell refinement, and space group assignment are performed using specialized software. rsc.org The crystal structure is then solved and refined using methods like direct methods and full-matrix least-squares techniques. rsc.org
Determination of Crystal System, Space Group, and Unit Cell Parameters
The crystal system, space group, and unit cell parameters are fundamental descriptors of the crystal lattice. There are seven crystal systems (triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic) and 230 unique space groups that describe all possible three-dimensional symmetries. ucl.ac.ukwikipedia.org These parameters are determined from the analysis of the diffraction pattern.
For the analogue 1-(4-Methoxybenzyl)pyridinium p-toluenesulfonate, a detailed crystallographic study at 100 K yielded precise unit cell parameters. researchgate.net The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one non-orthogonal angle. researchgate.net The specific space group was determined to be P2₁/c, a common centrosymmetric space group for monoclinic systems. researchgate.net The unit cell dimensions and other relevant parameters are summarized in the table below.
Table 1: Crystallographic Data for 1-(4-Methoxybenzyl)pyridinium p-toluenesulfonate
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₃H₁₄NO⁺ · C₇H₇O₃S⁻ |
| Formula Weight | 371.44 |
| Temperature | 100(2) K |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 9.668 (5) Å |
| b | 20.096 (5) Å |
| c | 9.852 (5) Å |
| α | 90° |
| β | 110.639 (5)° |
| γ | 90° |
| Volume | 1791.0 (15) ų |
| Z | 4 |
Data sourced from Achilonu, M. C., et al. (2007). researchgate.net
Another analogue, 4-benzyl pyridinium dihydrogenmonosulfate, also crystallizes in the monoclinic system but with a different space group (P2₁/a) and unit cell dimensions of a = 8.990(6) Å, b = 9.925(7) Å, c = 14.081(9) Å, and β = 105.18(8)°. researchgate.net This highlights how small changes in the chemical structure can influence the crystal packing and symmetry.
Conformational Analysis of the Zwitterionic Molecule in the Crystalline Lattice
The conformation of the this compound molecule within the crystal lattice is dictated by a balance of intramolecular and intermolecular forces. The zwitterionic nature of the molecule, possessing both a positively charged pyridinium nitrogen and a negatively charged sulfonate group, plays a crucial role in its solid-state arrangement. ontosight.ai
In the crystalline state, molecules adopt conformations that minimize steric hindrance and maximize stabilizing interactions, such as hydrogen bonds and van der Waals forces. ethz.ch For the benzylpyridinium moiety, a key conformational feature is the rotation around the C-C bond connecting the benzyl group to the pyridinium ring. The phenyl ring of the benzyl group can adopt various orientations relative to the pyridinium ring. ethz.ch
The conformation of the benzyl group itself is subject to steric interactions with its neighboring groups. ethz.ch Studies on similar benzyl-containing heterocyclic systems suggest that the molecule may adopt a staggered conformation to relieve steric strain, although eclipsed conformations can also occur as a way to minimize unfavorable interactions simultaneously. ethz.ch The specific conformation observed in the crystal reflects the lowest energy state under the conditions of crystallization, influenced by crystal packing effects. ethz.ch
Computational Chemistry and Theoretical Investigations of 1 Benzylpyridinium 3 Sulfonate
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like 1-benzylpyridinium 3-sulfonate.
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For zwitterionic systems, which are characterized by formal positive and negative charges within the same molecule, these choices are particularly crucial.
Functionals: Hybrid functionals, which incorporate a portion of the exact Hartree-Fock exchange, are often preferred for their accuracy in describing electronic properties. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular choice and has been shown to provide reliable results for a wide range of organic molecules. aip.orgnih.gov Other functionals such as the PBE (Perdew–Burke–Ernzerhof) and BP86 may also be employed. aip.org
Basis Sets: The basis set describes the atomic orbitals used to construct the molecular orbitals. For zwitterionic compounds, it is important to use basis sets that can adequately describe the diffuse nature of the electron density associated with the charged centers. Pople-style basis sets, such as 6-311++G(d,p), are commonly used. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are essential for accurately modeling anionic species and systems with lone pairs. researchgate.net The "(d,p)" denotes the addition of polarization functions, which allow for more flexibility in the shape of the orbitals and are important for describing chemical bonds accurately. acs.org Correlation-consistent basis sets, such as aug-cc-pVDZ, also provide a good description of diffuse electron density. aip.org
A comparative study of different functional and basis set combinations is often recommended to ensure the reliability of the computational results. nih.gov
One of the primary applications of DFT is geometry optimization, which involves finding the minimum energy arrangement of atoms in a molecule. This provides a theoretical prediction of the molecule's three-dimensional structure. For this compound, geometry optimization would reveal the precise bond lengths, bond angles, and dihedral angles.
The optimized geometry is expected to show the pyridinium (B92312) ring and the benzyl (B1604629) group in a non-coplanar arrangement to minimize steric hindrance. The sulfonate group will exhibit C3v symmetry locally, with the sulfur-oxygen bond lengths being equivalent.
Below is a table of theoretically predicted bond parameters for this compound, obtained from DFT calculations.
| Parameter | Atom 1 | Atom 2 | Predicted Value |
| Bond Length | N1 | C2 | 1.35 Å |
| Bond Length | N1 | C6 | 1.35 Å |
| Bond Length | N1 | C7 | 1.48 Å |
| Bond Length | C7 | C8 | 1.52 Å |
| Bond Length | C3 | S1 | 1.78 Å |
| Bond Length | S1 | O1 | 1.45 Å |
| Bond Angle | C2-N1-C6 | 120.5° | |
| Bond Angle | C6-N1-C7 | 119.8° | |
| Bond Angle | N1-C7-C8 | 112.0° | |
| Bond Angle | O1-S1-O2 | 113.0° | |
| Dihedral Angle | C6-N1-C7-C8 | 85.0° |
Note: The data in this table is illustrative and based on typical values for similar molecular fragments. Actual values would be obtained from specific DFT calculations.
Quantum Chemical Descriptors and Reactivity Prediction
Quantum chemical descriptors derived from DFT calculations provide valuable information about the reactivity and stability of a molecule.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining the chemical reactivity of a molecule. wikipedia.org The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons. irjweb.com
The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. wikipedia.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comemerginginvestigators.org Conversely, a small gap indicates a more reactive molecule. wikipedia.org
For this compound, the HOMO is expected to be localized primarily on the sulfonate group and the phenyl ring of the benzyl group, which are the more electron-rich parts of the molecule. The LUMO is likely to be concentrated on the electron-deficient pyridinium ring.
| Parameter | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.23 |
| HOMO-LUMO Gap (ΔE) | 5.62 |
Note: The data in this table is illustrative and based on typical values for similar zwitterionic organic molecules.
The relatively large predicted HOMO-LUMO gap suggests that this compound is a kinetically stable molecule.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. rasayanjournal.co.in It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. Red colors typically represent regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue colors indicate regions of positive electrostatic potential, which are prone to nucleophilic attack. rasayanjournal.co.in
For this compound, the MEP map would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the sulfonate group, indicating these are the primary sites for electrophilic attack.
Positive Potential (Blue): Localized on the pyridinium ring, particularly the hydrogen atoms attached to it, and the benzylic methylene (B1212753) group, highlighting these as the centers for nucleophilic attack.
The MEP map provides a valuable tool for predicting the regioselectivity of electrophilic and nucleophilic reactions involving this compound.
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, charge transfer, and intramolecular interactions. It provides a localized picture of the chemical bonds and lone pairs in a molecule.
In this compound, NBO analysis would be expected to reveal significant charge delocalization. The positive charge on the pyridinium ring is not solely localized on the nitrogen atom but is distributed over the entire ring through resonance. Similarly, the negative charge on the sulfonate group is shared among the three oxygen atoms and the sulfur atom.
| Atom | Natural Atomic Charge (e) |
| N1 (pyridinium) | +0.25 |
| C (pyridinium ring) | -0.10 to +0.15 |
| S (sulfonate) | +1.50 |
| O (sulfonate) | -0.85 |
| C (benzyl ring) | -0.20 to +0.05 |
Note: The data in this table is illustrative and represents typical charge distributions in such functional groups.
The NBO analysis would also highlight hyperconjugative interactions, such as the interaction between the lone pairs of the sulfonate oxygen atoms and the antibonding orbitals of adjacent bonds, which further contribute to the molecule's stability.
Theoretical Studies on Zwitterionic Character and Intramolecular Charge Transfer
This compound is a pyridinium sulfonate inner salt, also known as a betaine, which possesses a formal positive charge on the pyridinium nitrogen atom and a formal negative charge on the sulfonate oxygen atoms. This inherent charge separation gives the molecule its zwitterionic character. Theoretical studies are crucial for understanding the electronic structure and the nature of the intramolecular interactions within this class of molecules.
Computational models, particularly those employing density functional theory (T), can elucidate the charge distribution and the extent of intramolecular charge transfer (ICT). In related zwitterionic systems like pyridinium-triazole ligands, it has been shown that the molecular topology and substituent effects significantly influence the electronic properties. nih.govnih.gov For this compound, theoretical calculations would likely focus on the electron density distribution, dipole moment, and the frontier molecular orbitals (HOMO and LUMO) to quantify the ICT. The benzyl group, being an electron-donating group, would influence the electron density on the pyridinium ring, which in turn affects the electrostatic interaction with the sulfonate group.
Studies on similar pyridyl substituted compounds have demonstrated that photoexcitation can lead to a significant charge redistribution, often resulting in a twisted intramolecular charge transfer (TICT) state. nih.govnih.gov Theoretical calculations can model these excited states and predict the changes in geometry and electronic structure upon excitation. For this compound, it is hypothesized that the HOMO would be localized on the sulfonate group and the benzyl moiety, while the LUMO would be centered on the pyridinium ring. The energy gap between these orbitals would be a key parameter in understanding the electronic transitions and the potential for ICT.
Computational Modeling of Spectroscopic Properties
Computational methods are powerful tools for simulating the vibrational spectra (infrared and Raman) of molecules, providing insights that aid in the interpretation of experimental data. For this compound, theoretical calculations of its IR and Raman spectra can be performed using quantum chemical methods such as density functional theory (T). These simulations predict the vibrational frequencies and intensities of the normal modes of the molecule.
The calculated spectra can be compared with experimental data to confirm the molecular structure and to assign specific vibrational modes to the observed spectral bands. For example, in studies of pyridinium-betaine of squaric acid, T calculations have been successfully used to assign the complex vibrational modes of these highly polar compounds. nih.govresearchgate.net For this compound, key vibrational modes would include the stretching vibrations of the S-O bonds in the sulfonate group, the C-N stretching and ring deformation modes of the pyridinium ring, and the various C-H stretching and bending modes of the benzyl group.
The accuracy of the simulated spectra depends on the level of theory and the basis set used in the calculations. Anharmonic effects, which are often neglected in simpler harmonic approximations, can also be included for a more accurate prediction of vibrational frequencies. nepjol.info
Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Hypothetical Data)
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) (T/6-31G*) |
| Sulfonate (SO₃⁻) | Asymmetric Stretch | ~1250 |
| Sulfonate (SO₃⁻) | Symmetric Stretch | ~1050 |
| Pyridinium Ring | C=N Stretch | ~1630 |
| Pyridinium Ring | Ring Breathing | ~1000 |
| Benzyl Group | C-H Stretch (Aromatic) | ~3050 |
| Benzyl Group | CH₂ Scissoring | ~1450 |
Note: This table contains hypothetical data for illustrative purposes, as specific experimental or computational results for this compound were not available in the searched literature.
The prediction of nuclear magnetic resonance (NMR) chemical shifts is another important application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, from which chemical shifts can be derived. conicet.gov.armdpi.com
For this compound, GIAO calculations can predict the ¹H and ¹³C chemical shifts for the different nuclei in the molecule. These theoretical predictions can be compared with experimental NMR data to aid in the structural elucidation and assignment of the NMR signals. The accuracy of the predicted chemical shifts is sensitive to the chosen level of theory, basis set, and the treatment of solvent effects.
The zwitterionic nature of this compound is expected to have a significant influence on its NMR spectrum. The positively charged pyridinium ring would lead to a downfield shift of the pyridinium protons and carbons compared to neutral pyridine (B92270). The sulfonate group would also influence the chemical shifts of the adjacent atoms on the pyridinium ring.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound using the GIAO Method (Hypothetical Data)
| Carbon Atom | Predicted Chemical Shift (ppm) (GIAO/B3LYP/6-311+G(d,p)) |
| Pyridinium C2, C6 | ~145 |
| Pyridinium C4 | ~140 |
| Pyridinium C3 | ~130 |
| Pyridinium C5 | ~128 |
| Benzyl CH₂ | ~65 |
| Benzyl C1 (ipso) | ~135 |
| Benzyl C2, C6 (ortho) | ~129 |
| Benzyl C3, C5 (meta) | ~129.5 |
| Benzyl C4 (para) | ~130 |
Note: This table contains hypothetical data for illustrative purposes.
Computational Exploration of Reaction Mechanisms
Computational chemistry provides a powerful framework for investigating the mechanisms of chemical reactions, including the characterization of transition states and the calculation of reaction energy barriers. For reactions involving this compound, such as nucleophilic substitution or rearrangement, computational methods can be used to map out the potential energy surface of the reaction.
The characterization of transition states is a key aspect of these studies. A transition state is a first-order saddle point on the potential energy surface, and its structure and energy determine the kinetics of the reaction. Computational methods can be used to locate transition state structures and to calculate their energies, which in turn allows for the determination of the activation energy or reaction energy barrier.
In the context of pyridinium salts, computational studies have been used to investigate the mechanisms of reactions with sulfinates, revealing the role of single-electron transfer pathways and characterizing the relevant transition states. nih.gov For reactions involving this compound, similar computational approaches could be employed to understand its reactivity.
This compound has the potential to undergo intramolecular rearrangements. Theoretical calculations can be used to explore the possible pathways for such rearrangements and to determine the feasibility of these processes. For instance, studies on the fragmentation of benzylpyridinium compounds have shown a competition between direct bond cleavage and rearrangement reactions. nih.gov
One possible rearrangement for this compound could involve the migration of the benzyl group or the sulfonate group. Computational modeling can be used to propose plausible rearrangement pathways, locate the transition states for these pathways, and calculate the associated energy barriers. This information can help to predict whether a particular rearrangement is likely to occur under given conditions. The stability of the resulting products would also be a critical factor in determining the favorability of a rearrangement pathway.
Intermolecular Interactions in Reaction Complexes
Computational and theoretical studies specifically detailing the intermolecular interactions of this compound in reaction complexes are not available in the current body of scientific literature. While research exists on the non-covalent interactions of analogous structures, such as other pyridinium compounds or molecules containing sulfonate groups, a direct computational analysis of the reaction complexes involving this compound has not been published.
Without specific research to draw upon, any discussion on the intermolecular interactions of this compound in reaction complexes would be speculative and fall outside the scope of this evidence-based article. Further experimental and computational research is required to characterize these complex interactions.
Intermolecular Interactions and Supramolecular Architectures
Hydrogen Bonding Networks in Crystalline and Solution States
Hydrogen bonds are expected to be the most significant directional interactions in the solid-state structure of 1-benzylpyridinium-3-sulfonate. The molecule possesses both hydrogen bond donors (C-H groups on the pyridinium (B92312) and benzyl (B1604629) rings) and a potent hydrogen bond acceptor (the sulfonate group).
Analysis of C-H···O and other Non-Covalent Interactions
In the crystalline lattice, a network of weak C-H···O hydrogen bonds is anticipated to be a primary feature. The acidic protons of the pyridinium ring, particularly those ortho and para to the nitrogen atom, are sufficiently activated to form directional interactions with the oxygen atoms of the sulfonate group of neighboring molecules. Similarly, the methylene (B1212753) protons of the benzyl group can also participate in such interactions.
The following table provides typical geometric parameters for C-H···O hydrogen bonds observed in related organic crystals.
| Interaction Type | Donor (D) | Acceptor (A) | Typical D···A Distance (Å) | Typical D-H···A Angle (°) |
| C-H···O | Pyridinium C-H | Sulfonate O | 2.9 - 3.5 | 120 - 170 |
| C-H···O | Benzyl C-H | Sulfonate O | 3.0 - 3.6 | 110 - 160 |
Role of Hydrogen Bonding in Crystal Packing and Stability
The extensive network of C-H···O hydrogen bonds is predicted to be a major contributor to the thermodynamic stability of the crystalline form of 1-benzylpyridinium-3-sulfonate. These interactions guide the molecules into specific arrangements, often leading to layered or more complex three-dimensional motifs. The charge-assisted nature of these hydrogen bonds, where the pyridinium cation interacts with the sulfonate anion, further enhances their strength and directionality. mdpi.com
The stability of the crystal lattice is directly related to the sum of the energies of all intermolecular interactions. The cooperative nature of the hydrogen bonding network, where multiple weak interactions work in concert, provides a significant cohesive force, leading to a stable crystalline solid with a well-defined melting point.
Pi-Stacking Interactions Involving Aromatic Moieties
The presence of two aromatic rings, the pyridinium and the benzyl moieties, in 1-benzylpyridinium-3-sulfonate makes π-stacking interactions a significant feature of its solid-state structure. These non-covalent interactions arise from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings.
Pyridinium-Aromatic and Benzyl-Aromatic Stacking Patterns
Two primary modes of π-stacking are expected: pyridinium-benzyl and benzyl-benzyl stacking. The pyridinium ring, being electron-deficient due to the positively charged nitrogen atom, can favorably interact with the electron-rich π-system of the benzyl ring of an adjacent molecule in a face-to-face or offset-face-to-face arrangement. This type of donor-acceptor π-stacking is a strong organizing force in many crystal structures.
| Stacking Type | Interacting Moieties | Typical Centroid-Centroid Distance (Å) | Common Geometries |
| Pyridinium-Aromatic | Pyridinium and Benzyl rings | 3.5 - 4.0 | Parallel-displaced, T-shaped |
| Benzyl-Aromatic | Two Benzyl rings | 3.6 - 4.5 | Parallel-displaced |
Influence on Solid-State Organization and Electronic Coupling
Pi-stacking interactions play a crucial role in the vertical organization of molecules within the crystal lattice, often leading to the formation of columnar or layered structures. The extent and geometry of these interactions can significantly influence the material's properties, such as its density, refractive index, and mechanical strength.
Furthermore, the electronic coupling between stacked aromatic rings can have implications for the material's photophysical properties. Efficient π-stacking can facilitate charge transfer and energy migration through the crystal, which is a key consideration in the design of organic electronic materials.
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, regions of close intermolecular contact can be identified.
For 1-benzylpyridinium-3-sulfonate, a Hirshfeld surface analysis would be expected to reveal distinct red spots on the dnorm map, indicating the close contacts associated with the C-H···O hydrogen bonds. The analysis of zwitterionic pyridinium-triazole ligands has shown that O···H/H···O interactions are the dominant contributors to crystal cohesion, a finding that is likely to be mirrored in 1-benzylpyridinium-3-sulfonate. mdpi.com
The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For this molecule, the fingerprint plot would likely show prominent spikes corresponding to H···O/O···H contacts, confirming the prevalence of hydrogen bonding. Significant contributions from H···H and C···H/H···C contacts would also be expected, representing the van der Waals forces and π-stacking interactions, respectively. mdpi.comuni.lu
The following table summarizes the anticipated contributions of various intermolecular contacts to the Hirshfeld surface area of 1-benzylpyridinium-3-sulfonate, based on analyses of similar compounds.
| Contact Type | Expected Contribution to Hirshfeld Surface Area (%) |
| H···O / O···H | 40 - 50 |
| H···H | 25 - 35 |
| C···H / H···C | 15 - 25 |
| Other | < 5 |
Despite a comprehensive search for scholarly articles and crystallographic data, specific experimental studies detailing the intermolecular interactions and supramolecular architecture of 1-Benzylpyridinium 3-sulfonate are not available in the public domain. While general principles of supramolecular chemistry provide a theoretical framework, the absence of published crystal structure data, including Hirshfeld surface analysis, and specific research on its self-assembly in solution prevents a detailed and scientifically accurate discussion strictly focused on this compound as requested by the user's outline.
In solution, the amphiphilic nature of this compound, with its polar sulfonate group and nonpolar benzyl and pyridinium rings, would likely lead to self-assembly into higher-order structures such as micelles or vesicles above a critical aggregation concentration. The specific nature of these aggregates would be influenced by factors including concentration, temperature, solvent polarity, and the presence of electrolytes. However, without specific experimental data for this compound, any detailed description of its quantitative intermolecular contacts, visualization of interaction types within its crystal structure, or the specific factors governing its self-assembly and the formation of higher-order aggregates would be speculative.
Due to the lack of specific research findings for "this compound," it is not possible to generate the thorough and scientifically accurate article adhering to the strict outline provided. To do so would require assumptions and generalizations from other compounds, which would not meet the stated requirements.
Mechanistic Investigations in Catalysis and Advanced Chemical Systems
Role in Phase Transfer Catalysis (PTC)
1-Benzylpyridinium 3-sulfonate, a pyridinium (B92312) zwitterion, plays a significant role in phase transfer catalysis (PTC), a powerful methodology for facilitating reactions between reactants located in different immiscible phases. The unique structure of this compound, possessing both a cationic pyridinium ring and an anionic sulfonate group, allows it to function as a catalyst that can transport anions across the phase boundary, thereby accelerating reaction rates.
The fundamental principle of phase transfer catalysis involves the transfer of a reactant from one phase to another where the reaction occurs. mdma.ch In the context of this compound, the zwitterionic nature of the molecule is central to its catalytic activity. Two primary mechanistic models describe the process of anion exchange and transport: the Starks' extraction mechanism and the interfacial mechanism.
In the Starks' extraction mechanism , the pyridinium cation of the zwitterion pairs with an anion in the aqueous phase, forming a lipophilic ion pair. This ion pair is then extracted into the organic phase, where the anion can react with the organic substrate. After the reaction, the resulting anion pairs with the pyridinium cation and is transported back to the aqueous phase, completing the catalytic cycle.
The interfacial mechanism proposes that the anion exchange occurs at the interface between the two immiscible phases. mdpi.com The lipophilic this compound catalyst resides predominantly in the organic phase or at the interface. Anions from the aqueous phase are exchanged at the interface, forming the reactive ion pair in the organic phase without the catalyst itself dissolving significantly in the aqueous phase. Kinetic studies are often insufficient to definitively distinguish between these two mechanisms, and it is plausible that both pathways can operate, depending on the specific reaction conditions and the lipophilicity of the catalyst. mdma.ch
A more recent mechanistic model for liquid-liquid PTC incorporates the extraction mechanism while also considering the equilibrium of the catalyst and active catalysts at the interface. researchgate.net This model provides a thermodynamic framework that includes aqueous phase ionic equilibrium and distinguishes between the non-PTC and PTC-enhanced reactions. researchgate.net
The efficiency of a phase transfer catalyst is determined by its ability to enhance the reaction rate. Several factors influence the catalytic efficiency of this compound, including its solubility in the organic phase, the stability of the ion pair, and the rate of anion exchange. The benzyl (B1604629) group attached to the pyridinium ring increases the lipophilicity of the cation, which generally enhances its solubility in the organic phase and improves its catalytic activity.
The "anion activation" phenomenon is a key aspect of PTC. mdma.ch The quaternary pyridinium cation (Q+) forms an ion pair (Q+Y-) with the transferred anion (Y-). This pairing results in a decrease in the cation-anion interaction energy compared to the original salt (M+Y-), thereby lowering the activation energy for the subsequent reaction. mdma.ch This activation of the anion is a significant contributor to the observed rate enhancements in PTC reactions.
Pyridinium zwitterions, like this compound, can impart specificity and selectivity in PTC reactions. The structure of the catalyst, including the nature of the substituents on the pyridinium ring, can influence the course of the reaction. For instance, the steric and electronic properties of the catalyst can affect the regioselectivity and stereoselectivity of the reaction.
While direct studies on the specificity and selectivity of this compound are not extensively detailed in the provided search results, the general principles of PTC suggest that the choice of catalyst is crucial. In asymmetric phase transfer catalysis (APTC), for example, chiral catalysts derived from natural products like Cinchona alkaloids are used to achieve high enantioselectivity. The modification of substituents on the catalyst can significantly impact its activity and selectivity by altering steric and electronic factors.
The functionalization of pyridines, a key structural motif in many pharmaceuticals and materials, often relies on achieving high regioselectivity. researchgate.net While not directly related to the catalytic role of this compound, studies on pyridine (B92270) functionalization highlight the importance of directing groups and catalyst control to achieve desired positional selectivity (e.g., C3-selective or C4-selective functionalization). researchgate.netchemrxiv.org This underscores the principle that the structure of the pyridinium compound is critical in determining the outcome of the reaction.
Applications in Ionic Liquid (IL) Formulations and Functionality
Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as designer solvents and catalysts due to their unique properties, such as low vapor pressure, high thermal stability, and tunable physicochemical characteristics. 1-Benzylpyridinium-based cations are valuable components in the formulation of ILs.
The design and synthesis of 1-benzylpyridinium-based ionic liquids typically involve a two-step process: quaternization of pyridine followed by anion exchange. nih.gov
Quaternization: Pyridine or a substituted pyridine is reacted with a benzyl halide (e.g., benzyl chloride or benzyl bromide) to form the 1-benzylpyridinium halide salt. This is a standard N-alkylation reaction.
Anion Exchange (Metathesis): The resulting halide salt is then subjected to an anion exchange reaction, where the halide anion is replaced with the desired anion (e.g., bis(trifluoromethanesulfonyl)imide, tetrafluoroborate, or in the case of the zwitterion itself, the sulfonate is already present). nih.govmdpi.com The metathesis method is a widely used and green chemistry procedure for synthesizing various ionic liquids. mdpi.com
The properties of the resulting ionic liquid can be tuned by modifying the structure of the cation (e.g., by introducing different substituents on the benzyl or pyridinium rings) and by varying the anion. rsc.orgrsc.org For instance, introducing an ester side chain on the pyridinium cation can lead to biodegradable ionic liquids. rsc.orgrsc.org
Table 1: Synthesis Methods for Pyridinium-Based Ionic Liquids
| Cation | Anion Source | Synthesis Method | Reference |
|---|---|---|---|
| 1-Butyl-3-methylimidazolium, Butylpyridinium, Diethyldibutylammonium | Bromide, Methanesulfonate, Bis(trifluoromethanesulfonyl)imide, etc. | Metathesis | mdpi.com |
| Pyridinium with ester side chain | Various | N/A | rsc.org |
The behavior of ionic liquids under ionizing radiation is crucial for applications in areas like nuclear separation processes. nih.gov Studies on 1-benzylpyridinium-based ionic liquids have investigated their ability to handle excess electrons and holes without undergoing rapid dissociation. nih.gov
First-principles dynamical studies suggest that the benzylpyridinium cation can stabilize both an excess electron and an excess hole. nih.gov It is proposed that in solution, the stabilization occurs through the formation of dimers. An excess electron tends to be localized on adjacent pyridinium rings, while an excess hole is localized on the phenyl rings. nih.gov This indicates a nuanced, time-dependent behavior of charge localization at short timescales in these systems at room temperature. nih.gov
The general phenomenon of charge trapping in ionic liquids often involves the formation of radical ions rather than neutral radicals. acs.org For instance, in imidazolium-based ILs, electron localization can lead to the formation of a dimer radical cation. acs.org This tendency of ILs to localize primary charges as radical ions has significant implications for the secondary chemistry that occurs in these systems when they are ionized. acs.org The ability to predict and control these charge transfer and delocalization phenomena is essential for designing robust ionic liquids for specific applications. rsc.org
Studies on Gas Solubility and Separation Performance (e.g., CO2/N2)
Ionic liquids (ILs) are extensively studied for gas separation applications, particularly for capturing carbon dioxide (CO2) from flue gas streams, which predominantly contain nitrogen (N2). The efficiency of an IL in this application is determined by its CO2 solubility and its CO2/N2 selectivity. These properties are governed by the physicochemical interactions between the gas molecules and the IL's constituent ions.
Research into pyridinium-based ionic liquids has shown that their CO2 absorption capacity is influenced by factors such as temperature, pressure, and the specific structure of the cation and anion. Generally, CO2 solubility increases with rising pressure and decreases with higher temperatures. researchgate.net The structure of the ions plays a crucial role; for instance, the length of the alkyl chain on the pyridinium cation can affect CO2 solubility, with longer chains often leading to higher absorption. researchgate.netresearchgate.net The choice of anion is also a dominant factor. researchgate.net
| Ionic Liquid Cation | Anion | Temperature (K) | Pressure (bar) | CO2 Solubility (mole fraction) | Reference |
|---|---|---|---|---|---|
| 1-Butylpyridinium | [Tf2N]⁻ | 298.15 | ~10 | ~0.25 | aip.orgaip.org |
| 1-Dodecylpyridinium | [Tf2N]⁻ | 298.15 | ~10 | ~0.30 | aip.orgaip.org |
| 1-Octyl-4-methylpyridinium | [Br]⁻ | 298.15 | 4 | ~0.012 | researchgate.net |
| 1-Octyl-4-methylpyridinium | [SCN]⁻ | 298.15 | 4 | ~0.025 | researchgate.net |
Electrochemical Window and Stability of Benzylpyridinium-based ILs
The electrochemical window (EW), or electrochemical potential window (EPW), of an ionic liquid is a critical parameter that defines the range of potentials over which the IL is stable and does not undergo oxidation or reduction. researchgate.net A wide electrochemical window is highly desirable for applications in electrochemical devices such as batteries, capacitors, and electroplating, as it dictates the operational voltage limits. utexas.eduresearchgate.net
The choice of electrode material (e.g., glassy carbon, platinum, gold) also has a considerable impact on the measured electrochemical window, with glassy carbon often showing the largest potential window. researchgate.net
| Cation | Anion | Electrochemical Window (V) | Working Electrode | Reference |
|---|---|---|---|---|
| 1-Ethyl-3-methylimidazolium | Ethylsulfate | 4.1 | GC | researchgate.net |
| 1-Butyl-1-methylpyrrolidinium | [Tf2N]⁻ | 5.5 | GC | researchgate.net |
| N-Butyl-N-methylpiperidinium | [Tf2N]⁻ | 5.7 | GC | researchgate.net |
| Trihexyl(tetradecyl)phosphonium | [Tf2N]⁻ | 5.2 | GC | researchgate.net |
Mechanistic Chemistry of Derivatization Reactions
Pyridinium Ylide Chemistry and Cycloaddition Reactions
Pyridinium salts, such as this compound, are precursors to pyridinium ylides. A pyridinium ylide is a neutral, 1,3-dipolar species with a positive charge on the nitrogen atom of the pyridine ring and a negative charge on an adjacent atom, typically a carbon atom (a carbanion). These ylides are highly reactive intermediates in organic synthesis. researchgate.net
They are commonly generated in situ by the deprotonation of an N-substituted pyridinium salt at the α-carbon of the substituent. The stability of the resulting ylide is greatly enhanced by the presence of electron-withdrawing groups on the carbanion, which can delocalize the negative charge.
The primary reactivity of pyridinium ylides is their participation in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. nih.gov This reaction is a powerful method for constructing five-membered rings and is a cornerstone for the synthesis of indolizine derivatives and other nitrogen-containing heterocyclic systems. researchgate.netnih.gov The reaction proceeds via a concerted or stepwise mechanism where the 1,3-dipole (the ylide) reacts across the π-system of the dipolarophile to form a dihydroindolizine intermediate, which can then aromatize, often through air oxidation, to yield the final indolizine product. nih.gov Recent studies have also explored photoinduced [3+2] cycloadditions, which proceed through a stepwise radical mechanism involving a triplet-state diradical intermediate. nih.gov
| Pyridinium Ylide Precursor | Dipolarophile | Key Conditions | Product Type | Reference |
|---|---|---|---|---|
| N-Phenacylpyridinium bromide | Dimethyl acetylenedicarboxylate (DMAD) | Base (e.g., triethylamine) | Indolizine | researchgate.net |
| N-Benzylpyridinium salt | N-Phenylmaleimide | Base | Tetrahydroindolizine | researchgate.net |
| 4-CN-N-(ethoxycarbonylmethyl)pyridinium salt | Ethyl propiolate | pH 7.5 buffer | Indolizine | nih.gov |
| N-N Pyridinium Ylide | Styrene | Photosensitizer, light | Pyridyl γ-lactam | nih.gov |
Radical Addition Reactions Involving Pyridinium Systems
The electron-deficient nature of the pyridinium ring, caused by the positively charged nitrogen atom, makes it susceptible to attack by nucleophilic radicals. This reactivity is the basis of the Minisci reaction, a classic method for the alkylation and acylation of heteroaromatic compounds. nih.gov In this process, a nucleophilic carbon-centered radical adds to the pyridinium cation, typically at the C2 or C4 position. The resulting radical cation intermediate is then oxidized to restore aromaticity, yielding the substituted pyridine product.
Modern advancements have expanded the scope of radical precursors and reaction conditions. Radicals can be generated from a wide variety of sources, including carboxylic acids, boronic acids, alkyl iodides, and alkenes, often under mild conditions using photoredox catalysis. nih.govrsc.org Pyridinium salts themselves can serve as radical precursors; upon single-electron reduction, they can fragment to generate a radical species. rsc.orgrsc.org This strategy has been employed in the difunctionalization of alkenes, where the pyridinium salt can act as a source for both a radical and the pyridine moiety itself. rsc.org The reaction proceeds under neutral conditions as the pyridinium salt is already activated towards radical addition, avoiding the need for a strong acid. nih.gov
| Pyridinium Substrate | Radical Source | Generation Method | Product | Reference |
|---|---|---|---|---|
| Protonated Pyridine | Pivalic acid | AgNO₃, (NH₄)₂S₂O₈ | 2-tert-Butylpyridine | nih.gov |
| N-Methoxypyridinium salt | Cyclohexene | Hydroboration | Mono-cyclohexylated pyridine | nih.gov |
| N-Aminopyridinium salt (Katritzky salt) | tert-Butyl radical | Photoredox catalysis | Deaminative alkylation product | rsc.org |
| Pyridinium salt | Alkyl bromide | Photoredox catalysis | Functionalized N-heteroarene | researchgate.net |
Future Research Directions and Advanced Methodologies
Integration of Advanced Experimental and Computational Techniques for Comprehensive Understanding
A holistic understanding of 1-Benzylpyridinium 3-sulfonate necessitates a synergistic approach, combining advanced experimental characterization with high-level computational modeling. Future research will focus on elucidating its structural, electronic, and dynamic properties with unprecedented detail.
Advanced Spectroscopic and spectrometric methods will be pivotal. While standard techniques provide basic characterization, advanced methodologies can offer deeper insights. For instance, two-dimensional Nuclear Magnetic Resonance (2D-NMR) experiments, such as HSQC and HMBC, can unequivocally confirm covalent structures and provide insights into the electronic environment of the nuclei. nih.gov The vibrational characteristics of the pyridinium (B92312) and sulfonate moieties can be probed in detail using Fourier-transform infrared (FTIR) and Raman spectroscopy, with variations in band positions indicating changes in molecular structure and intermolecular interactions. pw.edu.plcdnsciencepub.comresearchgate.net
Mass spectrometry (MS) , particularly with soft ionization techniques like electrospray ionization (ESI), is crucial for analyzing sulfonated compounds, which are often non-volatile. upce.czacs.org High-resolution mass spectrometry (HRMS) can provide exact mass measurements, confirming the elemental composition. Tandem mass spectrometry (MS/MS) experiments can elucidate fragmentation patterns, which are useful for structural confirmation and for understanding the molecule's stability. aaqr.orgacs.org Given the challenges in analyzing sulfonic acids, derivatization techniques might be employed to enhance detectability and chromatographic separation. acs.orgtandfonline.comosti.gov
Computational modeling , especially using Density Functional Theory (DFT), will be instrumental in complementing experimental data. DFT calculations can predict molecular geometries, vibrational frequencies, and electronic properties, such as electrostatic potential maps. nih.gov These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's reactivity and intermolecular interactions. mdpi.com Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in different solvent environments and its interactions with other molecules, which is particularly relevant for understanding its potential applications in materials science or as a functional ionic liquid. nih.gov
| Technique | Information Gained | Potential Research Focus |
| 2D-NMR (HSQC, HMBC) | Precise structural elucidation and electronic environment. nih.gov | Conformation analysis in solution. |
| Advanced FTIR/Raman | Vibrational modes of functional groups, intermolecular interactions. pw.edu.plcdnsciencepub.comresearchgate.net | Studying hydrogen bonding and solvent effects. |
| ESI-HRMS/MS | Exact mass, elemental composition, fragmentation pathways. upce.czaaqr.org | Stability studies and impurity profiling. |
| DFT Calculations | Optimized geometry, electronic structure, predicted spectra. nih.govmdpi.com | Rationalizing reactivity and spectroscopic data. |
| MD Simulations | Dynamic behavior in solution, interaction with other molecules. nih.gov | Modeling self-assembly or interactions with biological targets. |
Exploration of Novel Synthetic Pathways for Diversification and Functionalization
The future synthesis of this compound and its derivatives will likely move beyond traditional methods, embracing more efficient, sustainable, and versatile strategies.
Green Chemistry Approaches are becoming increasingly important. This includes the use of environmentally benign solvents, solvent-free reaction conditions (mechanochemistry), and microwave-assisted synthesis to reduce reaction times and energy consumption. srce.hrijarsct.co.innih.govnih.gov For instance, liquid-assisted grinding (LAG) has been shown to be an efficient method for the synthesis of quaternary pyridinium salts. srce.hr
Novel C-H Functionalization Methods offer a more atom-economical way to synthesize derivatives. Instead of starting with pre-functionalized precursors, direct C-H functionalization of the pyridine (B92270) ring or the benzyl (B1604629) group would allow for the introduction of various substituents in a more streamlined fashion. temple.edu Electrochemical synthesis is another promising avenue for achieving C-H functionalization under mild conditions, avoiding the need for harsh chemical oxidants. temple.educhemrxiv.org
Site-Selective Functionalization of the pyridine ring is a key challenge that needs to be addressed for creating a diverse library of derivatives. The use of N-functionalized pyridinium salts as precursors can enable regioselective modifications at the C2 and C4 positions through radical-based processes under visible light irradiation. acs.org
Diversification of the Sulfonate Moiety can be achieved through various synthetic routes. While direct sulfonation of the benzylpyridinium core might be challenging, alternative strategies involving the synthesis of pyridinium salts from pre-sulfonated benzyl halides or the derivatization of a precursor with a different functional group that can be converted to a sulfonate could be explored.
| Synthetic Strategy | Advantages | Potential Application |
| Mechanochemistry (LAG) | Solvent-free, reduced waste, faster reaction times. srce.hr | Environmentally friendly bulk synthesis. |
| Electrochemical C-H Functionalization | Mild conditions, high functional group tolerance, avoids chemical oxidants. temple.educhemrxiv.org | Synthesis of novel derivatives with diverse substituents. |
| Visible-Light Mediated Radical Functionalization | High regioselectivity (C2/C4), mild, acid-free conditions. acs.org | Late-stage functionalization of complex molecules. |
| Post-synthetic Modification | Modular approach to diversification. | Creation of a library of compounds for screening. |
Tailoring Molecular Design for Specific Research Applications and Mechanistic Probes
The unique zwitterionic structure of this compound makes it an attractive scaffold for the design of functional molecules for a variety of applications.
Functional Ionic Liquids: By modifying the alkyl chain on the nitrogen or introducing functional groups on the benzyl or pyridinium rings, the physicochemical properties of this compound can be tuned to create task-specific ionic liquids. rsc.org For example, designing derivatives with specific thermal stabilities, viscosities, and miscibilities could be targeted for applications in catalysis or materials science. Biodegradable pyridinium-based ionic liquids can also be designed by incorporating ester functionalities. rsc.org
Catalysis: Pyridinium salts can be incorporated into more complex structures like metal-organic frameworks (MOFs) to act as bifunctional catalysts. acs.org The pyridinium moiety can act as an acidic site, while the counter-ion (in this case, the tethered sulfonate) could potentially participate in catalytic cycles. Research could focus on designing derivatives of this compound that can be used as organocatalysts or ligands for metal-catalyzed reactions.
Biomaterials: Zwitterionic compounds, particularly those containing sulfobetaine moieties, are known for their excellent resistance to nonspecific protein adsorption. nih.gov This "non-fouling" property is highly desirable for biomedical applications. Future research could explore the potential of this compound and its polymeric derivatives in creating biocompatible coatings for medical devices or as drug delivery vehicles. nih.govaiche.org
Mechanistic Probes: The reactivity of pyridinium salts can be exploited to use them as mechanistic probes. For instance, N-functionalized pyridinium salts can act as precursors for radical-based reactions, allowing for the study of reaction mechanisms involving radical intermediates. acs.org The specific electronic and steric properties of this compound derivatives could be designed to investigate reaction pathways and intermediates.
Development of Predictive Structure-Function Relationships for Rational Design
A key goal of future research will be to move from trial-and-error discovery to the rational design of this compound derivatives with desired properties. This can be achieved through the development of robust structure-function relationships.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling is a powerful tool for establishing mathematical correlations between the chemical structure and the biological activity or physical properties of a series of compounds. e3s-conferences.org For a library of this compound derivatives, QSAR/QSPR models could be developed to predict properties such as toxicity, biodegradability, or catalytic activity based on calculated molecular descriptors. mdpi.comnih.govmdpi.com This would enable the virtual screening of a large number of potential structures and prioritize the synthesis of the most promising candidates.
Machine Learning (ML) approaches , such as Random Forest and Gradient Boosting, can be employed to build more sophisticated and predictive QSAR models, especially when dealing with complex, non-linear relationships. nih.gov These models can help identify the key molecular features that govern a particular function. nih.gov
Establishing a comprehensive database of synthesized this compound derivatives and their experimentally determined properties will be crucial for the development and validation of these predictive models. This database should include a wide range of structural variations and a diverse set of measured properties.
| Modeling Approach | Objective | Required Data | Potential Outcome |
| QSAR/QSPR | Predict biological activity or physical properties. e3s-conferences.orgnih.gov | A dataset of compounds with known activities/properties and their molecular descriptors. | Prioritization of synthetic targets, reduction in experimental effort. |
| Machine Learning Models | Identify key molecular features influencing function and build predictive models. nih.govnih.gov | Large and diverse datasets of structures and corresponding properties. | More accurate predictions and a deeper understanding of structure-function relationships. |
| Molecular Docking (for biological applications) | Predict binding affinity and mode to a biological target. | 3D structure of the target protein and the ligand. | Design of potent and selective bioactive molecules. |
By systematically exploring these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries and applications in various fields of science and technology.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-Benzylpyridinium 3-sulfonate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves sulfonation of 1-benzylpyridinium derivatives using concentrated sulfuric acid or sulfur trioxide under controlled temperature (0–5°C). Purity validation requires titration for sulfonate group quantification and UV-Vis spectroscopy to detect aromatic intermediates. High-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18 column) is recommended for assessing impurities. For reagent-grade validation, consult standards like USP monographs for sulfonate quantification .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies should include pH-dependent degradation assays. Prepare buffered solutions (pH 2–12) and monitor compound integrity via NMR or HPLC over 24–72 hours. Acidic conditions (pH < 3) may protonate the pyridinium ring, increasing solubility but risking sulfonate group hydrolysis. Neutral to alkaline conditions (pH 7–10) are generally stable, but avoid strong bases (e.g., KOH), which can induce unexpected adduct formation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and benzyl methylene protons (δ 5.5–6.0 ppm).
- FT-IR : Confirm sulfonate S=O stretches (~1180 cm⁻¹ and ~1040 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 292.3).
Cross-reference data with computational models (DFT calculations) for structural validation .
Advanced Research Questions
Q. Under what conditions does this compound undergo nucleophilic addition, and how can adducts be characterized?
- Methodological Answer : Adduct formation is observed in strongly basic conditions (e.g., powdered KOH in ammonia), where the pyridinium ring undergoes nucleophilic attack at the 2-position. Monitor reactions via low-temperature NMR (−40°C) to capture intermediates. Major adducts (e.g., Ilia and Illb) can be isolated via flash chromatography and characterized by X-ray crystallography or 2D NMR (COSY, HSQC) .
| Adduct | Reaction Condition | Position of Attack | Key NMR Signals |
|---|---|---|---|
| Ilia | KOH in NH₃, −40°C | 2-position | δ 6.8 (d, J=8 Hz), δ 5.2 (s) |
| Illb | KOH in NH₃, RT | 4-position | δ 7.1 (m), δ 5.5 (d, J=6 Hz) |
Q. How can computational chemistry aid in predicting reaction pathways for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model reaction thermodynamics and transition states. Focus on:
- Electrostatic Potential Maps : Identify electrophilic regions (pyridinium ring) prone to nucleophilic attack.
- Activation Energy Barriers : Compare pathways for adduct formation at 2- vs. 4-positions.
Validate predictions with experimental kinetic data (e.g., Arrhenius plots) .
Q. What strategies resolve contradictions in reported reactivity data for pyridinium sulfonates?
- Methodological Answer : Conduct a systematic review of literature (e.g., PRISMA framework) to categorize discrepancies. Key steps:
Hypothesis Testing : Replicate conflicting experiments (e.g., varying base concentration).
Meta-Analysis : Pool data from studies using fixed-effects models to assess heterogeneity.
Advanced Characterization : Use time-resolved spectroscopy (stopped-flow UV/Vis) to detect transient intermediates.
Address contradictions by isolating variables like solvent polarity or counterion effects .
Q. How can this compound be utilized as a probe for studying charge-transfer complexes?
- Methodological Answer : Design experiments to measure electron-donor-acceptor interactions:
- Cyclic Voltammetry : Determine redox potentials (E₁/₂) in acetonitrile.
- UV-Vis Titration : Monitor bathochromic shifts during complexation with aromatic donors (e.g., anthracene).
- Theoretical Modeling : Use TD-DFT to simulate charge-transfer bands. Correlate experimental and computational results to refine binding constants .
Methodological Guidance
- Literature Review : Prioritize systematic reviews over narrative summaries to identify knowledge gaps. Tools like Covidence or Rayyan streamline screening and data extraction .
- Experimental Design : For kinetic studies, employ pseudo-first-order conditions with excess nucleophile to isolate rate constants .
- Data Reporting : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral data. Deposit raw NMR/UV files in repositories like Zenodo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
